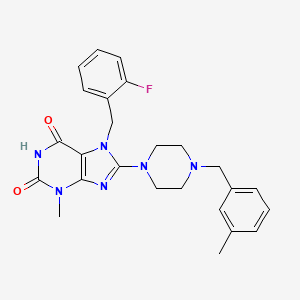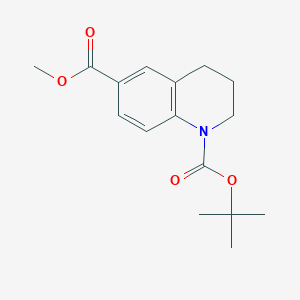![molecular formula C16H11N5O2S B2899057 N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1202998-03-5](/img/structure/B2899057.png)
N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide” is a compound that contains a thiadiazole ring, which is a versatile scaffold widely studied in medicinal chemistry . Thiadiazole-containing compounds are known to cross cellular membranes and interact strongly with biological targets due to the mesoionic character of the thiadiazole ring . These compounds exert a broad spectrum of biological activities .
Synthesis Analysis
The synthesis of thiadiazole derivatives often involves reactions of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .Molecular Structure Analysis
Thiadiazole is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . It occurs in nature in four isoforms: 1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole .Chemical Reactions Analysis
Thiadiazole-containing compounds are known to participate in various chemical reactions due to their mesoionic nature . They can cross cellular membranes, which is most likely attributed to the presence of the sulfur atom .Physical And Chemical Properties Analysis
Thiadiazole derivatives are known for their good liposolubility, which is most likely attributed to the presence of the sulfur atom . This property allows them to cross cellular membranes and interact with biological targets .Wissenschaftliche Forschungsanwendungen
Photovoltaics
Benzo[c][1,2,5]thiadiazole derivatives are extensively researched for use in photovoltaic devices due to their electron donor–acceptor systems. These systems are crucial for creating efficient organic solar cells .
Fluorescent Sensors
These compounds can act as fluorescent sensors . Their ability to fluoresce makes them valuable in various sensing applications, including biological imaging and environmental monitoring .
Organophotocatalysis
The benzo[c][1,2,5]thiadiazole motif is being studied for its potential as a visible-light organophotocatalyst . This application could revolutionize the way chemical reactions are initiated and controlled using light .
Photosensitizers
Derivatives of benzo[c][1,2,5]thiadiazole have been incorporated into polymers as photosensitizers . These materials are used to generate singlet oxygen in photodynamic therapy or in the oxidation of organic compounds .
Amplified Spontaneous Emission (ASE)
The design and synthesis of these compounds have led to the evaluation of their ASE properties. This is significant for developing new materials for optoelectronic devices .
Chemical Synthesis
Benzo[c][1,2,5]thiadiazole derivatives serve as key intermediates in the synthesis of various photovoltaic materials and other complex molecules .
Wirkmechanismus
Target of Action
The primary targets of this compound are currently unknown. The compound is a derivative of the benzo[c][1,2,5]thiadiazole (BTZ) motif , which has been extensively researched for use in photovoltaics or as fluorescent sensors . .
Mode of Action
The mode of action of this compound is not well-studied. As a derivative of the BTZ motif, it may interact with its targets in a similar manner to other BTZ-based compounds. These compounds are known for their electron-accepting properties , which could influence their interactions with targets.
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Given its structural similarity to other BTZ-based compounds, it may affect similar pathways. For example, BTZ-based compounds have been used as fluorescent sensors or bioimaging probes for lipid droplets, mitochondria, and plasma membranes . .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. As a BTZ-based compound, it may have similar effects to other compounds in this class. For example, BTZ-based compounds have been used as fluorescent sensors or bioimaging probes . .
Zukünftige Richtungen
Thiadiazole derivatives, including “N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide”, hold promise in the development of novel, more effective therapeutics . Their broad spectrum of biological activities makes them a versatile scaffold in medicinal chemistry . Future research could focus on exploring their potential in various therapeutic applications, optimizing their properties for specific uses, and assessing their safety and efficacy in clinical trials.
Eigenschaften
IUPAC Name |
N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N5O2S/c1-9-2-4-10(5-3-9)15-18-19-16(23-15)17-14(22)11-6-7-12-13(8-11)21-24-20-12/h2-8H,1H3,(H,17,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNOZKZHETWNRAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC4=NSN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(5-Naphthalen-2-yl-3-phenyl-3,4-dihydropyrazol-2-yl)-2-oxoethoxy]benzaldehyde](/img/structure/B2898978.png)


![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2898986.png)


![(2E)-1-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2898990.png)
![8-fluoro-5-(3-methylbenzyl)-2-(2-(2-methylpiperidin-1-yl)-2-oxoethyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one](/img/structure/B2898991.png)




